

enalapril maleate compatibility with excipients

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Compound Focus: Enalapril Maleate

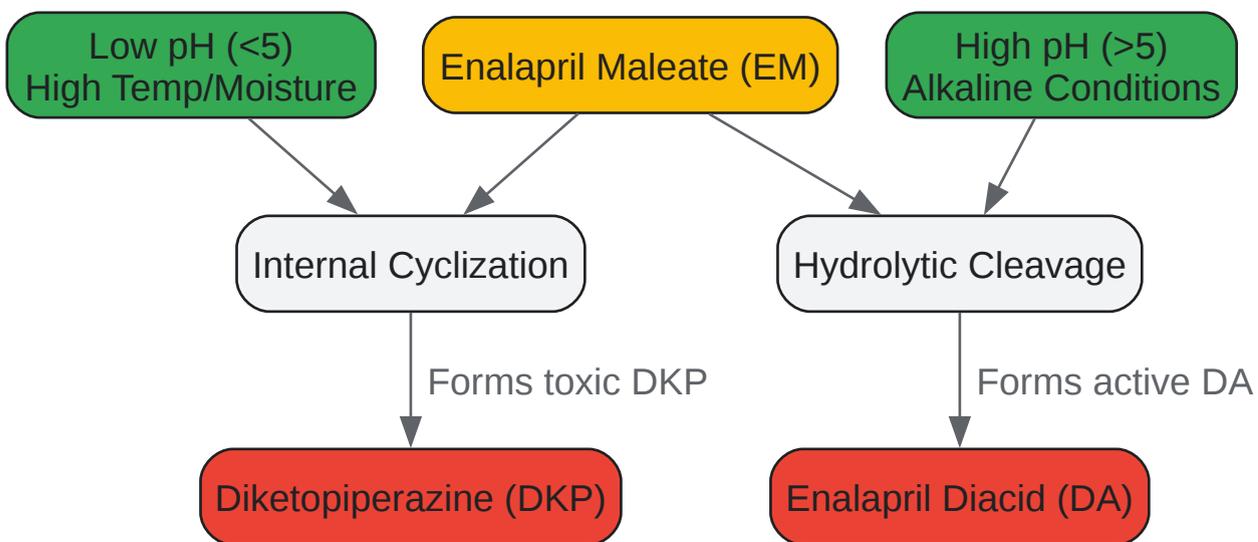
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Enalapril Maleate Degradation Pathways

Understanding the chemical degradation pathways is fundamental to troubleshooting stability issues. The primary route involves cyclization, while hydrolysis becomes significant in the presence of certain excipients or moisture.



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Excipient Compatibility & Incompatibility Profile

This table summarizes the documented effects of various excipients on **enalapril maleate** stability, based on the search results [1] [2] [3].

Excipient	Compatibility	Observed Effect & Mechanism
Sodium Starch Glycolate (SSG) [3]	Incompatible	Rapid degradation to DKP; induces loss of crystallinity at particle surface contact points.
Colloidal Silicon Dioxide [1]	Incompatible	Detected as a cause of stability problems during tablet storage.
Magnesium Stearate [3]	Incompatible	Promotes the formation of DKP.
Sodium Bicarbonate (NaHCO₃) [1] [2]	Compatible (Stabilizing)	Converts EM to stable sodium salt <i>in situ</i> ; increases thermal stability.
Stearic Acid [3]	Compatible (Stabilizing)	Improves the stability of EM in formulations.
Microcrystalline Cellulose (MCC) [3]	Conditionally Compatible	Can decrease EM's melting point, especially under humid conditions, leading to instability.

Stabilization Strategies & Formulation Guidelines

Based on the identified degradation mechanisms, here are proven strategies to enhance formulation stability.

- **Alkaline Salt Formation *In Situ*:** The most prominent strategy involves converting **enalapril maleate** to its more stable sodium salt during granulation. Incorporate **sodium carbonate** or **sodium bicarbonate** into an ethanol-water granulation solution. Ethanol acts as a hydrolysis inhibitor during the neutralization process [2]. This method can ensure **long-term stability for up to five years** [2].
- **Microenvironment pH Control:** Buffer the microenvironment within the tablet to a pH between **5.5 and 7.0** to minimize the formation of both DKP and DA [2]. The addition of small amounts of **organic acids** to ternary mixtures has also shown a stabilizing effect [3].

- **Moisture and Process Control:** Use excipients with low moisture content and control humidity during processing, as hydrolysis is a primary degradation route [2] [3]. Note that **mechanical shock during compression** can also cause instability, which may be mitigated by coating the drug substance with a polymer film [2].

Experimental Protocols for Compatibility Testing

Forced Degradation (Stress Testing) Protocol

This method helps identify major degradation pathways and products [2].

- **Procedure:** Expose pure EM and its mixtures with excipients to elevated temperatures (e.g., 60°C) and high relative humidity (e.g., 75% RH).
- **Analysis:** Monitor for the formation of DKP and DA using HPLC. Pure EM is stable under these conditions, but rapid degradation in a mixture indicates excipient incompatibility [3].

Thermal Analysis for Incompatibility Screening

Differential Scanning Calorimetry (DSC) can quickly screen for physical incompatibilities [1].

- **Procedure:** Prepare a physical mixture of EM and the test excipient (e.g., 1:1 ratio). Run DSC for the pure EM, pure excipient, and the physical mixture.
- **Analysis:** Look for changes in the melting point, shape, or disappearance of the EM endotherm in the mixture. A decrease in melting point suggests a potential interaction that could lead to instability [3].

Long-Term Stability Study Protocol

- **Procedure:** Store the final tablet formulation under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.
- **Analysis:** Assay the drug content and monitor the levels of degradation products (DKP and DA) over time. A stable formulation should see these levels remain well within ICH Q3B(R2) impurity limits [2].

Frequently Asked Questions (FAQs)

Q1: Why is my enalapril maleate formulation degrading rapidly when the pure API is stable? A1: The degradation is often triggered by **direct contact with incompatible excipients** at the particle surface. This contact can cause a localized **change in pH** or a **loss of crystallinity** in the API, making it more susceptible to degradation, even if the pure API is stable [2] [3].

Q2: Are there any known incompatibilities with common superdisintegrants? A2: Yes. Sodium Starch Glycolate (SSG) is documented to be highly incompatible with enalapril maleate, causing rapid degradation to DKP. Its use should be avoided. The instability is dependent on the drug-excipient ratio and the particle size, indicating a surface-mediated interaction [3].

Q3: What is the most effective way to stabilize an enalapril maleate tablet? A3: The most robust method is **alkaline salt formation *in situ***. By **incorporating an ionic alkaline excipient like sodium bicarbonate** into an **ethanol-containing** granulation solution, you convert EM to its stable sodium salt directly during manufacturing. This approach effectively suppresses key degradation pathways [2].

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